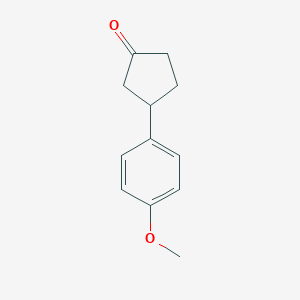

3-(4-Methoxyphenyl)cyclopentanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVGGHJBRCDSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555743 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-34-2 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 4 Methoxyphenyl Cyclopentanone and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

Control over stereochemistry is paramount in modern organic synthesis. For cyclopentanone (B42830) derivatives, this involves establishing specific configurations at chiral centers, which can be achieved through both enantioselective and diastereoselective methods.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often accomplished using chiral catalysts that create a chiral environment for the reaction.

Chiral Azolium Precatalysts: N-Heterocyclic Carbenes (NHCs), generated from chiral azolium salt precatalysts, are powerful organocatalysts for asymmetric transformations. nih.gov These catalysts can induce "umpolung" or reversed polarity in substrates like aldehydes, converting them into nucleophilic acyl anion or homoenolate equivalents. nih.gov The synthesis of chiral NHCs often starts from readily available materials like pyroglutamic acid. youtube.com In formal [3+3] cycloadditions, chiral azolium salts have been used to catalyze reactions between aldehydes and other partners with excellent diastereoselectivity. nih.gov

Boro-phosphate Catalysis: An innovative, metal-free approach utilizes tetraalkoxydiboron(4) compounds as catalysts for formal [3+2] cycloadditions between cyclopropanes and alkenes to form highly substituted cyclopentanes. chemrxiv.org This method is notable for its broad substrate scope, operational simplicity, and the use of inexpensive, stable catalysts. chemrxiv.org The process is believed to proceed through a radical relay mechanism featuring a pyridine-assisted boronyl radical catalyst, offering an efficient route to complex cyclopentane (B165970) structures with high yield and diastereoselectivity. chemrxiv.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Azolium Precatalyst | Indanol-derived triazolium salts | Formal [3+n] Cycloadditions | Generates chiral NHCs for asymmetric homoenolate additions. | nih.gov |

| Boro-catalysis | Tetraalkoxydiboron(4) / Isonicotinate | Radical [3+2] Cycloaddition | Metal-free, atom-economical synthesis of highly substituted cyclopentanes. | chemrxiv.org |

Diastereoselective reactions control the relative stereochemistry between multiple chiral centers created in a single transformation. In the context of cyclopentanone synthesis, this is crucial for defining the spatial arrangement of substituents on the five-membered ring.

A highly effective strategy involves the synergistic use of N-Heterocyclic Carbene (NHC) organocatalysis and Lewis acid catalysis. nih.gov This dual approach has been successfully applied to the reaction of homoenolate equivalents with β,γ-unsaturated α-ketoesters. nih.gov For instance, the reaction using (E)-methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate as a precursor, catalyzed by an NHC and activated by Ti(OiPr)₄, leads to highly functionalized cyclopentanols. nih.gov Subsequent oxidation and decarboxylation afford 3,4-cis-disubstituted cyclopentanones with excellent levels of diastereoselectivity. nih.gov This method demonstrates precise control over the formation of compounds that are otherwise challenging to access. nih.gov

Similarly, NHC-catalyzed homoenolate annulation reactions between enals and dienones have been shown to produce spirocyclopentanones, further illustrating the power of this method in controlling diastereoselectivity during ring formation.

Catalytic Synthesis Routes

Catalytic methods offer sustainable and efficient pathways to the cyclopentanone core, minimizing waste and often enabling reactions that are not feasible through stoichiometric means.

N-Heterocyclic Carbene (NHC) catalysis has become a cornerstone for the synthesis of carbo- and heterocycles. nih.gov The fundamental process involves the nucleophilic attack of the carbene on an aldehyde to form a zwitterionic adduct known as the Breslow intermediate. nih.gov This intermediate can be isomerized to a reactive homoenolate equivalent, a powerful three-carbon nucleophile. nih.gov

The NHC-catalyzed addition of these homoenolates to electrophiles like unsaturated ketones or ketoesters is a key strategy for building the cyclopentanone framework. nih.gov This annulation process rapidly assembles highly substituted and functionalizable cyclopentane rings from simple starting materials. nih.gov

The combination of NHC catalysis with a Lewis acid can significantly enhance reaction efficiency and selectivity. nih.gov In the synthesis of substituted cyclopentanones, a mild Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) is essential. nih.gov The Lewis acid coordinates to the electrophilic partner (e.g., a β,γ-unsaturated α-ketoester), activating it towards conjugate addition by the NHC-generated homoenolate. nih.gov This cooperative catalysis is crucial for promoting the reaction and ensuring high diastereoselectivity in the formation of the cyclopentane ring. nih.gov

| Catalytic System | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| NHC / Ti(OiPr)₄ | α,β-Unsaturated aldehyde + β,γ-Unsaturated α-ketoester | 3,4-cis-disubstituted cyclopentanone | Synergistic catalysis enables the reaction with excellent diastereo- and enantioselectivity. | nih.gov |

| NHC | Enals + Chalcones | 1,3,4-trisubstituted cyclopentenes | NHC-catalyzed homoenolate annulation provides an efficient route to cyclopentene (B43876) cores. |

Transition metal catalysis provides a diverse toolkit for the synthesis and functionalization of cyclic compounds. uva.esnih.gov

Palladium: Palladium catalysts are exceptionally versatile and have been used in various transformations to access chiral cyclopentanone derivatives. One powerful method is the palladium-catalyzed kinetic resolution of racemic 4-substituted cyclopentenones. nih.govdntb.gov.ua Through nucleophilic allylic substitution reactions, racemic starting materials like 4-hydroxycyclopentenone can be converted into a range of enantiomerically enriched 4-acyloxy-, 4-aryloxy-, or 4-amino-substituted cyclopentenones. nih.govdntb.gov.ua

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a robust strategy for introducing the 4-methoxyphenyl (B3050149) group. uva.esnih.gov This could be achieved by coupling a cyclopentenone precursor bearing a halide or triflate with a suitable 4-methoxyphenylboronic acid derivative. uva.esnih.gov

While specific examples for platinum and scandium in the direct synthesis of 3-(4-methoxyphenyl)cyclopentanone are less commonly detailed, their roles in related organic transformations are well-established, suggesting potential applications in alternative synthetic routes.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While direct organocatalytic methods for the synthesis of this compound are not extensively documented in the provided results, the principles of organocatalytic reactions for cyclopentanone synthesis are well-established. For instance, chiral primary amines have been shown to catalyze the synthesis of the Wieland-Miescher and Hajos-Parrish ketones and their analogs with high enantioselectivity and excellent yields. These reactions typically proceed through an enamine or iminium ion intermediate, allowing for precise stereocontrol. The application of such catalysts to precursors of this compound could provide an efficient route to its chiral derivatives.

Novel Ring-Forming Reactions and Rearrangements

The construction of the cyclopentanone ring is a cornerstone of many synthetic strategies. Modern methodologies have introduced innovative approaches to achieve this, moving beyond classical methods.

Ketonic decarboxylation offers a direct route to cyclic ketones from dicarboxylic acids. lookchem.com This long-established reaction, which involves heating a dicarboxylic acid or its salt, has been refined to be more efficient and selective. wikipedia.org A notable advancement is the use of catalytic amounts of weak bases, such as sodium carbonate, to promote the ketonic decarboxylation of adipic acid to cyclopentanone. lookchem.comorganic-chemistry.org This method is advantageous as it proceeds under milder conditions than traditional high-temperature pyrolysis and is environmentally friendly. organic-chemistry.org A key feature of this base-catalyzed approach is the retention of stereochemistry at the β-positions, making it suitable for asymmetric synthesis. lookchem.comorganic-chemistry.org The mechanism is believed to involve decarboxylation followed by a nucleophilic attack at the second carboxyl group. lookchem.comorganic-chemistry.org

| Catalyst/Base | Substrate | Product | Yield (%) | Purity (%) | Reference |

| Sodium Carbonate | Adipic Acid | Cyclopentanone | High | >99 | lookchem.comorganic-chemistry.org |

| Barium Hydroxide | Adipic Acid | Cyclopentanone | 60 | - | youtube.com |

This table summarizes the yields and purity of cyclopentanone synthesized via ketonic decarboxylation using different catalysts.

Ring expansion reactions provide an elegant way to access five-membered rings from more readily available four-membered ring precursors. Scandium(III) triflate has been utilized as a catalyst for the homologation of arylcyclobutanones with trimethylsilyldiazomethane, leading to the formation of cyclopentanones upon hydrolysis. organic-chemistry.org This method allows for the insertion of a methylene (B1212753) group into the cyclobutanone (B123998) ring. Another powerful strategy is the Tiffeneau-Demjanov-type rearrangement, which involves the ring expansion of cyclic alcohols via cationic intermediates. organic-chemistry.org Furthermore, visible light-mediated photocatalytic arylation and ring expansion of alkenylcyclobutanols have been demonstrated to produce functionalized cyclic ketones. organic-chemistry.org

Successive ring expansion protocols have also been developed to insert amino acid fragments into lactams, a method that could be adapted for the synthesis of complex cyclopentanone derivatives. nih.gov This iterative procedure is scalable and avoids the need for high dilution conditions. nih.gov

Intramolecular reactions are highly efficient in constructing cyclic systems. The generation of acyl radicals followed by their intramolecular addition to double bonds is a valuable method for synthesizing five- and six-membered cyclic ketones. organic-chemistry.org For instance, tert-dodecanthiol can catalyze the formation of acyl radicals for this purpose. organic-chemistry.org Photoredox catalysis using methylene blue as a photosensitizer has also been employed to generate acyl radicals from aromatic carboxylic acids for intramolecular cyclization, offering a metal-free approach. rsc.org

Enyne cyclizations represent another versatile strategy for forming cyclopentanone frameworks. While specific examples for this compound were not detailed in the provided search results, the general principles of enyne cyclizations are well-established for cyclopentenone synthesis. organic-chemistry.org For instance, the Pauson-Khand reaction, which involves the cobalt-catalyzed reaction of an alkyne, an alkene, and carbon monoxide, is a classic method for constructing cyclopentenones. organic-chemistry.org Modern variations of this reaction have been developed to be more efficient and enantioselective. organic-chemistry.org Additionally, the Nozaki-Hiyama-Kishi cyclization has been used as a key step in the synthesis of cyclic enediynones. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. While specific examples of synthesizing this compound in aqueous systems were not found in the search results, related procedures highlight the potential. For instance, the hydrolysis of thioketal S-oxides to form cyclopentanones is carried out in the presence of an aqueous acid, often with a water-soluble co-solvent like THF to minimize impurity formation. google.com The work-up procedures for many organic reactions often involve extraction with aqueous solutions to neutralize the reaction mixture and remove water-soluble byproducts, as seen in the synthesis of various indole (B1671886) derivatives. uchicago.edu These examples underscore the compatibility of cyclopentanone synthesis with aqueous and biphasic systems, paving the way for the development of more sustainable protocols.

Enzyme-Catalyzed Synthetic Pathways

The application of enzymes in organic synthesis offers a powerful strategy for producing complex molecules with high selectivity under mild, environmentally benign conditions. nih.govunipd.it In the context of this compound and its derivatives, biocatalysis provides elegant solutions for establishing chirality, a critical aspect in the synthesis of many biologically active compounds. unipd.itacs.org Enzymes such as lipases, alcohol dehydrogenases (ADHs), and Baeyer–Villiger monooxygenases (BVMOs) are particularly relevant for transformations involving cyclic ketones. nih.gov

Lipases are a widely used class of hydrolases that can catalyze enantioselective reactions, most commonly through the kinetic resolution of racemates. unipd.it A pertinent example is the enzymatic resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a precursor that shares the key structural motif with the target compound. In a patented process, various lipases were employed to selectively hydrolyze one enantiomer of the racemic ester, yielding the optically active (2R,3S)-ester and the corresponding (2S,3R)-acid with high enantiomeric excess. google.com This separation is crucial for the synthesis of optically active pharmaceuticals like Diltiazem. google.com The enzymes from Serratia marcescens and Candida cylindracea were identified as effective catalysts for this transformation. google.com

The table below summarizes the findings for the lipase-catalyzed enantioselective hydrolysis. google.com

Table 1: Lipase-Catalyzed Resolution of Racemic Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate Data sourced from patent literature describing the enzymatic resolution process. google.com

| Enzyme Source | Product | Enantiomeric Excess (e.e.) | Yield |

| Lipase (general) | (2R,3S)-methyl 3-(4-methoxyphenyl)glycidate | 90-99% | 45-47.5% |

Beyond hydrolysis, other enzyme classes offer potential routes to chiral derivatives. Alcohol dehydrogenases (ADHs) catalyze the stereoselective reduction of prochiral ketones to secondary alcohols, while Baeyer-Villiger monooxygenases (BVMOs) can perform the asymmetric oxidation of cyclic ketones to lactones. nih.gov Furthermore, newly designed artificial enzymes are expanding the toolbox, enabling reactions like the asymmetric Michael addition of cyclic ketones to various acceptors, which could be used to functionalize the cyclopentanone ring. nih.gov These biocatalytic methods represent a sophisticated approach to generating enantiomerically pure derivatives of this compound. unipd.it

Mechanochemical Processes and Solvent-Free Reactions

Mechanochemistry and solvent-free reaction conditions are cornerstones of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. mdpi.comresearchgate.net These techniques are highly applicable to the synthesis and derivatization of cyclic ketones like cyclopentanone.

Mechanochemical synthesis involves the use of mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. semanticscholar.org This method can lead to the formation of novel products, enhance reaction rates, and provide access to phases or reactivities not achievable through traditional solution-based chemistry. semanticscholar.org Multicomponent reactions, where three or more reactants combine in a single step, are particularly well-suited for mechanochemical conditions, allowing for the efficient construction of complex molecular architectures from simple precursors. semanticscholar.org

Solvent-free reactions, often facilitated by heating or catalysis, represent another green alternative. A notable example is the aldol (B89426) condensation of cyclopentanone, which can be performed without a solvent using solid acid-base catalysts. mdpi.comresearchgate.net In one study, natural clay minerals were modified to create bifunctional catalysts that efficiently promoted the self-condensation of cyclopentanone to form its dimer and trimer, which are precursors to long-chain hydrocarbons. mdpi.comresearchgate.net A catalyst with sulfonic acid groups supported on attapulgite (B1143926) (SO3H-APG) demonstrated high activity. mdpi.com

The results from the optimization of this solvent-free condensation are detailed in the table below.

Table 2: Solvent-Free Aldol Condensation of Cyclopentanone using an SO3H-APG Catalyst Data from studies on clay-based catalysts for cyclopentanone condensation. mdpi.comresearchgate.net

| Parameter | Value | Cyclopentanone Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) |

| Reaction Temperature | 150 °C | 85.53% | 69.04% | 28.41% |

| Reaction Time | 4 h | 85.53% | 69.04% | 28.41% |

| Catalyst Loading | 4 mmol/g | 85.53% | 69.04% | 28.41% |

This research demonstrates that solvent-free catalytic systems can achieve high conversion and selectivity in reactions involving the cyclopentanone scaffold. mdpi.comresearchgate.net The principles of both mechanochemistry and solvent-free catalysis could be readily adapted to synthesize derivatives of this compound, for instance, by reacting the ketone with various aldehydes or other electrophiles under ball-milling or solvent-free catalytic conditions to generate a diverse range of functionalized products.

Iii. Reactivity and Derivatization Strategies of 3 4 Methoxyphenyl Cyclopentanone

Functionalization of the Cyclopentanone (B42830) Ring System

The cyclopentanone moiety of 3-(4-methoxyphenyl)cyclopentanone is a hub of chemical reactivity. The carbonyl group and the adjacent α-carbons provide active sites for a multitude of transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Michael Additions and Conjugate Reactions for Diversification

The Michael reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool for the diversification of this compound. wikipedia.orgmasterorganicchemistry.com This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is highly effective for creating new molecular frameworks. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this typically involves an initial aldol (B89426) condensation to form an α,β-unsaturated ketone, which then acts as the Michael acceptor.

The reaction begins with the deprotonation of a suitable donor compound by a base to form a stable carbanion or enolate. wikipedia.org This nucleophile then attacks the β-carbon of the α,β-unsaturated derivative of this compound. libretexts.org A wide array of nucleophiles, including β-diketones, β-keto esters, malonic esters, and nitroalkanes, can be employed as Michael donors, leading to a diverse range of adducts. libretexts.orgresearchgate.net The reaction is typically catalyzed by a base, with common choices including sodium ethoxide, sodium hydroxide, or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). libretexts.orgresearchgate.net

For instance, the reaction of 2-arylidenecyclopentanone derivatives, formed from the condensation of cyclopentanone with aromatic aldehydes, with various active methylene (B1212753) compounds in the presence of a base, exemplifies the utility of the Michael addition in generating complex structures. scirp.org This strategy has been successfully employed to synthesize a variety of compounds with potential biological activities.

A representative example is the reaction between a β-keto ester and an α,β-unsaturated ketone, which proceeds via the mechanism illustrated below. libretexts.org

Table 1: Key Aspects of the Michael Reaction

| Feature | Description |

| Reaction Type | Conjugate Addition |

| Key Bond Formation | C-C bond formation at the β-carbon of the acceptor |

| Michael Donors | Enolates from β-diketones, β-keto esters, malonic esters, etc. libretexts.orgresearchgate.net |

| Michael Acceptors | α,β-Unsaturated aldehydes, ketones, esters, nitriles libretexts.org |

| Catalysts | Bases such as alkoxides, hydroxides, or organic bases libretexts.orgresearchgate.net |

Enamine Chemistry in Complex Derivative Synthesis

Enamine chemistry provides a powerful and versatile method for the functionalization of ketones like this compound. Enamines, which are the nitrogen analogs of enols, are excellent nucleophiles and react readily with a variety of electrophiles. researchgate.netutripoli.edu.ly They are typically formed by the reaction of a ketone with a secondary amine, such as pyrrolidine, piperidine, or morpholine, with the removal of water. researchgate.netutripoli.edu.ly

The synthetic utility of enamines derived from cyclopentanone has been extensively explored. researchgate.net These enamines can undergo alkylation, acylation, and other reactions to introduce substituents at the α-position of the original ketone. This approach offers a milder alternative to traditional enolate chemistry, often avoiding the need for strong bases.

For example, the reaction of ethyl 2-oxocyclopentane-1-carboxylate with various diamines can lead to the formation of enamine structures. utripoli.edu.ly These reactions demonstrate the potential for creating complex derivatives through the careful selection of the amine component. The resulting enamines can then be used in subsequent transformations to build more elaborate molecular frameworks.

Synthesis of Complex Heterocyclic Systems Utilizing this compound Precursors

The reactivity of this compound and its derivatives makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds. These heterocyclic systems are of significant interest due to their prevalence in natural products and their diverse pharmacological activities.

Pyran and Pyridine (B92270) Derivatives

Multicomponent reactions (MCRs) involving derivatives of cyclopentanone are a highly efficient strategy for the synthesis of pyran and pyridine-fused systems. scirp.orgnih.gov These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, often with high atom economy and in an environmentally friendly manner. scirp.org

For instance, the reaction of 2-arylidenecyclopentanone derivatives with malononitrile (B47326) and an aldehyde in the presence of a suitable catalyst can lead to the formation of 2-amino-4H-pyran derivatives. researchgate.net Similarly, by altering the reaction conditions and reagents, pyridine derivatives can also be synthesized. The reaction of 2-(4-methylbenzylidene)cyclopentanone with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate, for example, yields a pyridine derivative. scirp.org These reactions highlight the versatility of the cyclopentanone scaffold in constructing different heterocyclic rings.

Table 2: Synthesis of Pyran and Pyridine Derivatives from Cyclopentanone Precursors

| Heterocycle | Starting Materials | Key Reagents/Conditions | Reference |

| Pyran | 2-Arylidenecyclopentanone, Malononitrile, Aldehyde | DBU, Ethanol (B145695) | researchgate.net |

| Pyridine | 2-(4-Methylbenzylidene)cyclopentanone, Ethyl Cyanoacetate | Ammonium Acetate | scirp.org |

Thiophene (B33073) Derivatives

Thiophene and its derivatives are another important class of heterocyclic compounds that can be synthesized from cyclopentanone precursors. scirp.org The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which involves the condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur and a base. nih.govrroij.com

In a specific example, the reaction of 2-(4-methylbenzylidene)cyclopentanone with elemental sulfur and ethyl 2-cyanoacetate in ethanol containing a catalytic amount of triethylamine (B128534) affords a thiophene derivative. scirp.org This transformation demonstrates the utility of the cyclopentanone scaffold in constructing sulfur-containing heterocycles. Various methods for thiophene synthesis exist, often involving the cyclization of sulfur-containing precursors. mdpi.comresearchgate.net

Spirooxindole and Quinoline (B57606) Architectures

The cyclopentanone ring system can also be utilized in the synthesis of more complex and unique architectures, such as spirooxindoles and quinolines. Spirooxindoles are a class of compounds characterized by a spirocyclic junction between an oxindole (B195798) ring and another cyclic system. researchgate.net These structures are of significant interest in medicinal chemistry due to their wide range of biological activities.

The synthesis of spiro[indoline-3,4'-quinoline] derivatives has been reported, highlighting the potential for creating complex spirocyclic systems. researchgate.net While a direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of quinoline synthesis, such as the Gould-Jacobs reaction, suggest that appropriately functionalized cyclopentanone derivatives could serve as precursors. nih.gov The construction of such complex scaffolds often involves multi-step sequences that leverage the reactivity of the cyclopentanone core to build the desired heterocyclic framework.

Lack of Specific Research Hinders Detailed Analysis of this compound Hybridization Strategies

Despite a thorough review of available scientific literature, specific research detailing the molecular hybridization and conjugation strategies for the compound this compound to enhance its bioactivity is not presently available. While the broader field of medicinal chemistry extensively explores the derivatization of cyclopentanone scaffolds and molecules containing the 4-methoxyphenyl (B3050149) group, studies focusing explicitly on the targeted hybridization of this compound are absent from the current body of published research.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores—distinct molecular entities with known biological activities—into a single hybrid molecule. This approach aims to create new chemical entities with potentially improved affinity, efficacy, and selectivity, or a modified pharmacokinetic profile. Similarly, conjugation involves linking a molecule to another chemical moiety, such as a polymer or another drug, to enhance its therapeutic properties.

While general principles of medicinal chemistry suggest that the this compound scaffold could be a candidate for such modifications, the absence of specific studies prevents a detailed discussion of developed hybrids, their synthesis, and their biological evaluation. For instance, one could hypothesize the conjugation of this molecule to known anticancer agents or its hybridization with scaffolds possessing anti-inflammatory or antimicrobial properties. However, without experimental data, such discussions would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Research on related compounds offers some context. For example, studies on various diarylpentanoids, which share some structural similarities, have explored modifications to enhance antioxidant and other biological activities. Additionally, the 4-methoxyphenyl group is a common feature in many biologically active compounds, and its influence on the pharmacological properties of different molecular frameworks has been widely investigated. However, these findings cannot be directly extrapolated to predict the specific outcomes of hybridizing this compound.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to the lack of specific scientific literature on the molecular hybridization and conjugation of this compound. Further research in this specific area is required to elucidate the potential of this compound in the development of new bioactive agents through such derivatization strategies.

Iv. Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(4-Methoxyphenyl)cyclopentanone. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR provide fundamental information about the molecular structure.

¹H NMR: In the proton NMR spectrum of a related compound, 3-(4-methoxyphenyl)pyridine, the methoxy (B1213986) group protons appear as a singlet at approximately 3.86 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the range of 6.9 to 7.5 ppm. For this compound, the protons on the cyclopentanone (B42830) ring would exhibit complex splitting patterns in the aliphatic region (around 1.5-3.0 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For a similar structure, 3-(4-methoxyphenyl)-4-methylthiophene, the carbon of the methoxy group is observed at approximately 55.27 ppm. rsc.org The carbons of the aromatic ring typically resonate between 113 and 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The carbonyl carbon of the cyclopentanone ring is expected to appear in the range of 205-220 ppm. libretexts.org The other aliphatic carbons of the cyclopentanone ring would be found in the upfield region of the spectrum. libretexts.orgchemicalbook.com

| Technique | Description | Key Findings |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | - Methoxy group protons as a singlet (~3.86 ppm).

|

| ¹³C NMR | Identifies the different carbon environments within the molecule. | - Methoxy carbon at ~55.27 ppm. rsc.org |

Two-Dimensional NMR (2D-NMR) Applications for Connectivity Mapping

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the cyclopentanone ring and confirming the ortho and meta couplings in the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for connecting the 4-methoxyphenyl group to the cyclopentanone ring by observing correlations between the aromatic protons and the carbons of the cyclopentanone ring, and vice versa.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band would be that of the carbonyl (C=O) group of the cyclopentanone ring, which is expected to appear in the region of 1740-1750 cm⁻¹. The C-O stretching vibration of the methoxy group would likely be observed around 1250 cm⁻¹ and 1030-1040 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The 4-methoxyphenyl group is a chromophore that will exhibit characteristic absorption bands. For a similar compound, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, UV-visible analysis was performed. researchgate.net Generally, compounds with a methoxy-substituted benzene (B151609) ring show a primary absorption band around 220-230 nm and a secondary band around 270-280 nm.

| Spectroscopy | Region/Wavelength | Assignment |

|---|---|---|

| Infrared (IR) | 1740-1750 cm⁻¹ | C=O stretch (cyclopentanone) |

| ~1250 cm⁻¹ & 1030-1040 cm⁻¹ | C-O stretch (methoxy group) | |

| >3000 cm⁻¹ | Aromatic C-H stretch | |

| <3000 cm⁻¹ | Aliphatic C-H stretch | |

| UV-Visible (UV-Vis) | ~220-230 nm | Primary absorption band (π → π) |

| ~270-280 nm | Secondary absorption band (n → π) |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Determination

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₄O₂), which is 190.24 g/mol . nih.gov

Key fragmentation pathways for ketones often involve alpha-cleavage, where the bonds adjacent to the carbonyl group are broken. libretexts.org For this compound, this could lead to the loss of a C₂H₄O fragment or a C₄H₇O fragment. Another common fragmentation for ketones is the McLafferty rearrangement, although this is less likely in a five-membered ring. Fragmentation of the 4-methoxyphenyl group would also be expected, leading to characteristic ions. The mass spectra of a related compound, 3-methoxyphenyl (B12655295) cyclopentyl ketone, showed a molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132. researchgate.net

Quantum Chemical and Computational Studies

Quantum chemical and computational studies provide profound insights into the intrinsic properties of molecules like this compound, bridging the gap between theoretical principles and experimental observations. These in silico methods are indispensable for predicting molecular behavior, understanding reactivity, and guiding the design of new materials with tailored functionalities.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. mdpi.comuci.edu By approximating the exchange-correlation energy, a key component of the total electronic energy, DFT methods like the B3LYP hybrid functional offer a balance between computational cost and accuracy. mdpi.comuci.edu For this compound, DFT calculations can elucidate its three-dimensional geometry and electronic properties.

A critical aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. nih.govschrodinger.com A smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is determined by η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): It is the negative of electronegativity (μ = -χ) and describes the escaping tendency of electrons from an equilibrium system.

While specific DFT studies on this compound are not extensively detailed in publicly available literature, the following table illustrates the typical data generated from such an analysis.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors This table is for illustrative purposes to show the type of data generated from DFT calculations.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -6.25 |

| LUMO Energy | E_LUMO | - | -1.10 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.15 |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 3.675 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.575 |

| Chemical Potential | μ | -χ | -3.675 |

DFT calculations are also employed to predict spectroscopic properties. For instance, theoretical vibrational analysis can be performed to calculate the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.net

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. johannesfeist.eu For this compound, these techniques can provide crucial information on its conformational landscape and potential interactions with biological targets.

Conformational Analysis: The cyclopentanone ring and the bond connecting it to the methoxyphenyl group allow for conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its most stable low-energy conformations. This involves simulating the atomic motions of the molecule over a period, providing a trajectory that reveals how the molecule folds and flexes under specific conditions (e.g., in a solvent or in vacuum).

Ligand-Receptor Interactions: In the context of medicinal chemistry, understanding how a molecule like this compound might bind to a biological receptor (e.g., an enzyme or protein) is vital. nih.gov Molecular docking, a modeling technique, can predict the preferred binding orientation of the molecule within the active site of a receptor. Following docking, MD simulations can be run on the ligand-receptor complex to assess its stability and dynamics. nih.gov These simulations can reveal key information such as:

The stability of the binding pose over time.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The conformational changes in both the ligand and the receptor upon binding.

For example, studies on similar compounds have used MD simulations to confirm that electrostatic energy is a major driving force for ligand-protein interactions. nih.gov

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. nih.gov Organic molecules featuring a π-conjugated system that connects an electron-donating group to an electron-accepting group can exhibit significant NLO properties. nih.gov

The structure of this compound, with its electron-donating methoxy group (-OCH₃) and electron-withdrawing carbonyl group (C=O) connected via a phenyl ring, suggests potential for intramolecular charge transfer (ICT), a key feature for NLO activity. nih.gov

Computational chemistry provides the tools to predict and analyze the NLO properties of molecules. Using DFT calculations, it is possible to compute the first hyperpolarizability (β), a measure of the second-order NLO response. A high β value is indicative of a strong NLO response. nih.gov Such computational studies can:

Optimize the molecular geometry.

Calculate the dipole moment and polarizability tensors.

Determine the components of the first hyperpolarizability tensor.

While specific NLO studies on this compound are not prominent, research on related push-pull organic molecules demonstrates a strong correlation between computationally predicted hyperpolarizability and experimentally measured values. nih.gov These studies are crucial for the rational design of new organic NLO materials. nih.gov

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate. researchgate.net

For a compound like this compound, computational studies could be used to investigate its synthesis or its subsequent reactions. For example, a common synthesis route might involve a Friedel-Crafts acylation or a multi-step sequence. A computational study of a proposed reaction mechanism would typically involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that the identified transition state correctly connects the desired reactants and products.

These calculations, often performed using DFT, provide a detailed, step-by-step view of bond-breaking and bond-forming processes, allowing researchers to understand reaction feasibility, selectivity, and the role of catalysts. rsc.orgresearchgate.net

V. Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl Cyclopentanone and Its Analogs

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 3-(4-Methoxyphenyl)cyclopentanone analogs are profoundly influenced by the nature and position of substituents on the core structure. These modifications can alter the compound's electronic properties, steric bulk, and ability to form specific interactions with biological targets.

Influence of Aromatic and Heterocyclic Substituents on Pharmacological Profiles

The substitution on the aromatic ring of this compound and its analogs plays a pivotal role in determining their pharmacological profiles. For instance, in a study of chalcone (B49325) and diarylpentanoid derivatives, the presence of a 3,4,5-trimethoxyphenyl group was found to be a key feature for antiproliferative activity. mdpi.com The introduction of different aromatic and heterocyclic rings can modulate the electronic distribution and steric hindrance, thereby affecting the compound's interaction with its target.

In a series of 3,4,6-triphenylpyran-2-ones, the placement of a methanesulfonyl (MeSO2) pharmacophore on different phenyl rings significantly impacted their potency and selectivity as cyclooxygenase-2 (COX-2) inhibitors. nih.gov Specifically, positioning the MeSO2 group at the para-position of the C-3 phenyl ring led to a more potent and selective COX-2 inhibitor compared to its placement on the C-4 phenyl ring. nih.gov Furthermore, the electronic properties of substituents on the C-6 phenyl ring were found to govern the orientation of the MeSO2 group within the COX-2 binding pocket, thereby influencing inhibitory potency and selectivity. nih.gov The incorporation of heterocyclic rings, such as indazole, has also been explored, with derivatives showing a range of pharmacological activities including antitumor and anti-inflammatory effects. mdpi.com

| Compound Class | Key Substituent | Impact on Biological Activity |

| Diarylpentanoids | 3,4,5-trimethoxyphenyl group | Favorable for antiproliferative activity mdpi.com |

| 3,4,6-Triphenylpyran-2-ones | p-MeSO2 on C-3 phenyl ring | Potent and selective COX-2 inhibition nih.gov |

| Indazole Derivatives | Varied substitutions | Diverse pharmacological activities (antitumor, anti-inflammatory) mdpi.com |

Role of Hydrophobic and Specific Functional Groups

The hydrophobicity and the presence of specific functional groups are critical determinants of the biological activity of this compound analogs. The methoxy (B1213986) group, a common feature in many biologically active natural products, is known to contribute to antimetastatic effects. nih.gov This has been observed in compounds like (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline, which exhibited inhibitory effects on cell migration and invasion. nih.gov

The introduction of functional groups that can participate in hydrogen bonding or other specific interactions can significantly enhance potency. For example, in a series of chalcone-based nuclear factor kappa B (NF-κB) inhibitors, the presence and position of hydroxyl and methoxy groups on the aromatic rings were crucial for their inhibitory activity. nih.gov Similarly, in the development of selective SGLT2 inhibitors, replacing a glycosidic oxygen with a methylene (B1212753) group to form C-aryl glucosides enhanced metabolic stability while maintaining activity. mdpi.com The strategic placement of hydrophobic groups can also influence binding affinity. In molecular docking studies of matrine (B1676216) derivatives, a chloride atom was shown to form hydrophobic interactions with amino acid residues in the active pocket of the Bcl-w protein. nih.gov

| Functional Group | Role in Biological Activity | Example Compound Class |

| Methoxy Group | Contributes to antimetastatic effects | Quinolines nih.gov |

| Hydroxyl Group | Important for NF-κB inhibition | Chalcones nih.gov |

| Methylene Linker | Enhances metabolic stability | C-aryl glucosides mdpi.com |

| Chloride Atom | Forms hydrophobic interactions | Matrine derivatives nih.gov |

Conformational and Stereochemical Effects on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, can have a profound impact on its biological efficacy. The introduction of conformational constraints, such as a cyclic moiety in the C5 bridge of diarylpentanoids, has been shown to be favorable for antiproliferative activity. mdpi.com In contrast, an acyclic C5 bridge was associated with a loss of activity, highlighting the importance of a restricted conformation for optimal interaction with the biological target. mdpi.com

The synthesis of specific stereoisomers is also a key strategy in drug design. For example, the use of stereoselective synthesis to obtain specific enantiomers of cyclopropane-containing analogs allows for the control of the compound's activity. researchgate.net This is because different stereoisomers can exhibit distinct binding affinities and efficacies at their target sites. The rigid structure of the cyclopropane (B1198618) ring can also simulate the size and shape of a substituent, allowing for additional interactions within the binding site. researchgate.net

Ligand-Receptor Interaction Analysis through Molecular Docking and Binding Affinity Calculations

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to its receptor. This technique provides valuable insights into the specific interactions that govern biological activity. For instance, molecular docking studies of 3,4,6-triphenylpyran-2-one derivatives revealed that the para-methoxy substituent on the C-6 phenyl ring interacts with specific amino acid residues within the COX-2 binding site, which may be responsible for the proper orientation of the molecule. nih.gov

Similarly, docking studies of matrine derivatives with the pro-survival protein Bcl-w showed that a nitrogen atom formed a hydrogen bond, a thiophene (B33073) ring formed a π-cation interaction, and a chloride atom engaged in hydrophobic interactions within the active pocket. nih.gov These detailed interaction maps help to explain the observed biological activities and guide the design of new analogs with improved binding affinities. In another study, molecular docking of 1,3,4-oxadiazole (B1194373) derivatives into the active site of cyclooxygenase was used to understand their binding mode and correlate it with their anti-inflammatory activity. nih.gov

In Silico Approaches to SAR Elucidation and Predictive Modeling

In addition to molecular docking, other in silico approaches are instrumental in elucidating SAR and developing predictive models. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to build models that correlate the 3D properties of molecules with their biological activities. mdpi.com These models can then be used to predict the activity of novel, untested compounds.

The development of SAR models for chalcone-based NF-κB inhibitors has been a focus of research, aiming to understand the structural requirements for potent inhibition. nih.gov Such studies establish that structural complexity is not always necessary for high potency. nih.gov Predictive modeling can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Vi. Pharmacological and Biological Applications of 3 4 Methoxyphenyl Cyclopentanone and Its Derivatives

Anticancer Research and Cytotoxicity Studies

Derivatives of the 3-(4-methoxyphenyl)cyclopentanone scaffold have been evaluated for their potential to combat various cancers. The research has centered on their ability to induce cell death in cancer cell lines and the mechanisms underpinning this activity.

The cytotoxic effects of compounds structurally related to this compound, such as methoxy-substituted chalcones and flavones, have been documented against several human cancer cell lines. For instance, methoxyflavone derivatives have shown potent cytotoxic activity against breast cancer cell lines like MCF-7. mdpi.com One study highlighted that a specific methoxyflavone, after a 72-hour treatment, exhibited a strong cytotoxic effect on MCF-7 cells with an IC₅₀ value of 4.9 μM. mdpi.com Another related compound demonstrated even stronger IC₅₀ values of 3.71 μM in the same cell line and treatment duration. mdpi.com

Furthermore, the natural product 7-hydroxy-3,4-dihydrocadalene, a sesquiterpene with structural similarities, inhibited the viability of MCF-7 breast cancer cells in a concentration and time-dependent manner. nih.gov While direct studies on this compound for a broad range of cancer cell lines are not extensively detailed in the provided context, the activity of its analogue, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, which is an analogue of curcumin, suggests potential antitumor properties. nih.gov Curcumin itself is known for its antitumor effects. nih.gov

Table 1: Cytotoxicity of Structurally Related Compounds against Cancer Cell Lines This table is based on data for structurally analogous compounds to illustrate potential research directions.

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Methoxyflavone Analog | MCF-7 (Breast) | Potent cytotoxicity (IC₅₀ = 4.9 μM) | mdpi.com |

| Methoxyflavone Analog | MCF-7 (Breast) | Stronger cytotoxicity (IC₅₀ = 3.71 μM) | mdpi.com |

The anticancer activity of these compounds often involves complex cellular mechanisms, including the modulation of reactive oxygen species (ROS) and the inhibition of key enzymes.

One of the primary mechanisms investigated is the induction of oxidative stress. For example, the cytotoxic effect of 7-hydroxy-3,4-dihydrocadalene against MCF-7 breast cancer cells was found to be mediated by oxidative stress. nih.gov This was evidenced by a significant increase in intracellular ROS levels and the induction of lipid peroxidation. nih.gov The compound also prompted apoptosis by increasing the activity of caspases 3 and 9. nih.gov ROS can influence cellular proliferation and are involved in various cell signaling pathways that can lead to tumorigenesis when dysregulated. dtu.dk

Enzyme inhibition is another critical mechanism. Triketone-type compounds, which share structural features with some cyclopentanone (B42830) derivatives, are known to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). nih.gov This inhibition is often achieved through the chelation of metal ions within the enzyme's active site. nih.gov The presence of a carbonyl group is often an essential structural feature for potent enzyme inhibition. nih.gov In the context of Parkinson's disease models, which has relevance to neuropharmacology, inhibitors of enzymes like NADPH oxidase have been shown to be neuroprotective by reducing ROS production. nih.gov This dual role in ROS modulation and enzyme inhibition highlights the therapeutic potential of this chemical class.

Neuropharmacological Investigations

A significant body of research has focused on the neuropharmacological potential of (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, a direct derivative of the core compound. These studies have revealed promising activities for treating neurodegenerative disorders such as Alzheimer's, epilepsy, and Parkinson's disease. nih.gov

Alzheimer's disease is characterized by cholinergic dysfunction and the loss of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for memory and cognition. nih.govmdpi.com Agonists of these receptors, particularly the α7 subtype, are considered promising therapeutic targets. nih.govresearchgate.net

A computational and pharmacological study identified (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, referred to as A2K10, as a compound with high binding affinity for α7 nicotinic acetylcholine receptors. nih.gov This binding suggests a potential to enhance cholinergic signaling, which is impaired in Alzheimer's patients. nih.govnih.gov In behavioral studies using mouse models, A2K10 demonstrated significant anti-Alzheimer's potential. It improved cognitive performance in the Y-maze test by increasing spontaneous alteration behavior and decreased the escape latency in the Morris water test, both indicators of enhanced learning and memory. nih.gov These pro-cognitive benefits are likely exerted through multiple mechanisms, including direct stimulation of the cholinergic pathway and modulation of inflammation. researchgate.net

Table 2: Neuropharmacological Effects of (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10) in Alzheimer's Disease Models

| Test | Model | Effect of A2K10 | Implication | Reference |

|---|---|---|---|---|

| In silico Docking | α7 nAChR | High binding affinity (-256.02 kcal/mol) | Potential to enhance cholinergic transmission | nih.gov |

| Y-Maze Test | Mouse Model | Dose-dependently increased spontaneous alteration behavior | Cognitive enhancement | nih.gov |

The modulation of neuronal excitability is key to controlling epileptic seizures. mdpi.com Research into derivatives of this compound has shown potential in this area.

The derivative (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10) was evaluated for its antiepileptic properties in a pentylenetetrazole (Ptz)-induced seizure model in mice. nih.gov The study found that A2K10 significantly delayed the onset of both myoclonic jerks and tonic-clonic seizures. nih.gov Furthermore, it reduced the duration of the tonic-clonic convulsions, indicating a robust anticonvulsant effect. nih.gov While the precise mechanism for this specific compound was not fully elucidated, anticonvulsant activity is often achieved by modulating ion channels or enhancing inhibitory neurotransmission, for example, through interaction with GABA-A receptors. mdpi.commdpi.comopenpharmaceuticalsciencesjournal.com

Parkinson's disease involves the degeneration of dopaminergic neurons, leading to motor deficits. Some derivatives of this compound have shown promise in preclinical models of this disease.

In a haloperidol-induced Parkinson's disease model in mice, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10) demonstrated significant anti-Parkinsonian effects. nih.gov Treatment with the compound prolonged the hanging time and reduced tardive dyskinesia, which are measures of motor coordination and involuntary movements, respectively. nih.gov While this specific study points to a beneficial effect, other research on different methoxyphenyl derivatives has yielded more complex results. For instance, the D3 receptor partial agonist BP897, which also contains a methoxyphenyl group, was found to reduce L-dopa-induced dyskinesias in one primate model but at the cost of diminishing the primary anti-Parkinsonian effect of L-dopa in another. nih.gov The neuroprotective effects could also be linked to the inhibition of ROS production, a mechanism implicated in the pathology of Parkinson's disease. nih.gov

Antimicrobial and Antiviral Efficacy

The cyclopentanone scaffold is a feature of various natural products that exhibit antimicrobial properties. This has prompted research into synthetic derivatives for their efficacy against a range of microbial pathogens.

Cyclopentanone and cyclopentenone derivatives have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria.

| Compound Class | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| trans-4,5-diamino-cyclopent-2-enones | Staphylococcus aureus (MRSA) | 0.976 - 3.91 |

| trans-4,5-diamino-cyclopent-2-enones | Enterococcus faecalis (VRE) | 0.98 - 3.91 |

| Ring-cleaved pleuromutilin (B8085454) derivatives | Staphylococcus aureus | ≤4 |

| Ring-cleaved pleuromutilin derivatives | Streptococcus pneumoniae | ≤4 |

Research into functionalized cyclopentenones, which can be synthesized from biomass derivatives, has identified compounds with potent antibacterial action. Specifically, trans-diamino-cyclopent-2-enones have demonstrated remarkable activity against resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Minimum Inhibitory Concentration (MIC) values for these compounds range from as low as 0.976 to 3.91 μg/mL. nih.gov

Furthermore, other cyclopentanone derivatives have been evaluated for their antibacterial effects. Ring-cleaved pleuromutilin derivatives that incorporate a bicyclic structure containing a cyclopentanone ring were found to have MIC values of ≤4 μg/mL against strains of Streptococcus pneumoniae and Staphylococcus aureus. nih.gov Studies on 3-methylcyclopentanone (B121447) derivatives also indicate potential as antibacterial agents, showing low MIC values against Bacillus subtilis. researchgate.net Additionally, anthraquinone-linked cyclopentanone derivatives have been reported to exhibit moderate antibacterial activities. nih.gov

The cyclopentanone and cyclopentenone core structures are being explored for their antiviral potential. Cyclopentenone prostanoids, for example, are known to inhibit the replication of various viruses. nih.gov This activity is mediated by inducing an intracellular defense response, which includes the modification of viral glycoprotein (B1211001) maturation. nih.gov

In the context of specific pathogens, research has focused on the beta-coronavirus genus, which includes viruses responsible for significant human respiratory diseases. While direct studies on this compound are limited, related compounds have shown efficacy. For instance, natural flavonoid derivatives have been identified as having pan-coronavirus antiviral activity, with some showing inhibitory effects against the replication of beta-coronaviruses like Human Coronavirus OC43 (HCoV-OC43) and Bovine Coronavirus (B-CoV). nih.gov The development of cyclopentenyl nucleosides has also yielded compounds with broad-spectrum antiviral activity against various orthopoxviruses. researchgate.net These findings suggest that the cyclopentane (B165970)/cyclopentenone scaffold could be a valuable starting point for designing novel antiviral agents targeting beta-coronaviruses.

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their ability to inhibit specific enzymes involved in physiological and pathological processes.

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a primary strategy for treating hypertension. nih.gov While numerous compounds, such as those based on flavonoid or perhydroazepin-2-one structures, have been developed as ACE inhibitors, there is currently a lack of prominent research focusing specifically on the ACE inhibitory activity of this compound or its direct derivatives. nih.govscienceopen.com The scientific literature to date has primarily focused on other chemical scaffolds for the development of ACE inhibitors. laskerfoundation.orgrsc.org

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

| Compound | IC₅₀ (μg/mL) | Inhibition Kinetics |

|---|---|---|

| Anthraquinone-cyclopentanone Derivative (Compound 2) | 13.45 | Competitive & Non-competitive |

| Kojic Acid (Reference) | 19.40 | N/A |

A series of newly synthesized anthraquinone-linked cyclopentanone derivatives were investigated for their tyrosinase inhibitory activity. nih.govnih.gov In this study, one derivative, referred to as Compound 2, demonstrated remarkable tyrosinase inhibition with an IC₅₀ value of 13.45 μg/mL. nih.govnih.gov This was significantly more potent than the widely used standard inhibitor, kojic acid, which had an IC₅₀ of 19.40 μg/mL under the same conditions. nih.govnih.gov Kinetic analysis of Compound 2 revealed a mixed mode of competitive and non-competitive inhibition. nih.gov The study highlighted that the presence of a hydroxyl moiety on the structure significantly influenced the inhibitory effect. nih.gov

HIV-1 Protease Inhibition

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for the replication of the virus, making it a key target for antiretroviral therapy. sbq.org.brresearchgate.net The development of protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS. researchgate.netnih.gov These inhibitors typically function by binding to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins, thus halting the maturation of new, infectious virions. sbq.org.brnih.gov

Despite the extensive research into various chemical scaffolds for HIV-1 protease inhibition, a review of the current scientific literature reveals no specific studies investigating the inhibitory activity of this compound or its direct derivatives against this enzyme. Research has focused on a variety of other molecular frameworks, including peptidomimetics and complex heterocyclic systems designed to maximize interactions with the enzyme's active site. nih.govrsc.org

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Currently, there is no published research specifically evaluating this compound or its derivatives for their ability to inhibit COX-1 or COX-2 enzymes. The field of COX inhibitors is dominated by other structural classes, such as compounds with acidic moieties or specific heterocyclic structures that interact with key residues like Arg-120, Tyr-385, and Ser-530 in the enzyme's active site. nih.govmdpi.com

Phosphodiesterase (PDE) Inhibition (specifically PDE-4)

Phosphodiesterase-4 (PDE4) is a key enzyme in the regulation of intracellular signaling, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com By inhibiting PDE4, intracellular cAMP levels rise, leading to a range of anti-inflammatory effects. mdpi.comnih.gov This mechanism makes PDE4 a significant target for the treatment of inflammatory respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. nih.govfrontiersin.org

While direct studies on this compound are not available, the structurally related "3-cyclopentyloxy-4-methoxyphenyl" moiety is a cornerstone of potent and selective PDE4 inhibitors, most notably Cilomilast. mdpi.commdpi.com Cilomilast and another prominent PDE4 inhibitor, Roflumilast, both feature a substituted methoxyphenyl group that is crucial for their interaction with the PDE4 active site. mdpi.comnih.gov The methoxy (B1213986) group, in particular, often engages in key hydrophobic interactions within the enzyme's binding pocket. mdpi.com

The inhibitory activities of these related compounds underscore the potential of the methoxyphenyl scaffold in PDE4 inhibition. Cilomilast demonstrates high selectivity for PDE4 isoforms, particularly PDE4D. nih.gov

Table 1: Inhibitory Activity of Structurally Related Compounds against PDE4 Isoforms

| Compound | PDE4A (IC₅₀, nM) | PDE4B (IC₅₀, nM) | PDE4C (IC₅₀, nM) | PDE4D (IC₅₀, nM) | Source |

| Roflumilast | >10,000 | 0.7 - 0.84 | 3 - 5.9 | 0.2 - 0.68 | mdpi.commdpi.comnih.gov |

| Roflumilast N-oxide | >10,000 | 0.95 - 1.1 | 5.9 - 7.8 | 0.4 - 0.8 | nih.gov |

| Cilomilast | - | 25 | - | 11 | mdpi.com |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of Roflumilast, its active metabolite Roflumilast N-oxide, and Cilomilast against different PDE4 isoforms. The data is compiled from multiple sources and variations may exist between different studies.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.govresearchgate.net The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single electron transfer (ET). nih.gov Phenolic compounds, which include those with a methoxyphenyl group, are well-known for their antioxidant capabilities. nih.gov

The antioxidant potential of this compound and its derivatives can be inferred from studies on structurally similar compounds. For instance, methoxyphenols have demonstrated significant radical-scavenging activity. nih.gov The presence of a methoxy group on a phenyl ring can influence the electron-donating capacity of the molecule, which is a key factor in its ability to scavenge free radicals. nih.gov Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are commonly used to evaluate this activity. nih.govmdpi.com

Studies on various methoxy-substituted compounds have shown potent antioxidant effects. For example, a synthetic compound featuring a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety demonstrated DPPH scavenging activity comparable to ascorbic acid. japsonline.com Similarly, extracts from mangosteen, which contain phenolic constituents, have shown significant free-radical scavenging activity. nih.gov

Table 2: In Vitro Antioxidant Activity of Structurally Related Compounds

| Compound/Extract | Assay | Result | Source |

| 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Scavenging (100 µM) | 84.64% inhibition | japsonline.com |

| Ascorbic Acid (Standard) | DPPH Scavenging (100 µM) | 87.15% inhibition | japsonline.com |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Scavenging (100 µM) | Lower than test compound | japsonline.com |

| Garcinia mangostana Water Extract | DPPH Scavenging | High activity | nih.gov |

| Piliostigma thonningii Ethyl Acetate Fraction | DPPH Scavenging (IC₅₀) | 60.24 µg/ml | qub.ac.uk |

| Piliostigma thonningii Ethyl Acetate Fraction | FRAP (EC₅₀) | 653.4 µg/ml | qub.ac.uk |

This table summarizes the antioxidant activity of various compounds and extracts that are structurally or functionally related to methoxyphenols, as determined by different in vitro assays.

Modulation of Cellular Pathways (e.g., Heat Shock Factor 1 (HSF-1) Activation)

Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the heat shock response (HSR), a crucial cellular defense mechanism against proteotoxic stress. nih.govnih.gov When activated by stressors such as heat or protein misfolding, HSF1 trimerizes and initiates the transcription of heat shock proteins (HSPs), which act as molecular chaperones to maintain protein homeostasis. nih.govd-nb.info Pharmacological activation of HSF1 is being explored as a therapeutic strategy for neurodegenerative diseases characterized by protein aggregation. d-nb.info

A review of the scientific literature indicates that there are no studies to date that have investigated the ability of this compound or its derivatives to activate or modulate the HSF1 pathway. Research into pharmacological modulators of HSF1 has identified various compounds, such as inhibitors of Hsp90 (e.g., geldanamycin), that can indirectly activate HSF1. d-nb.inforesearchgate.net However, the direct effect of the methoxyphenyl cyclopentanone scaffold on this pathway remains an unexamined area.

Other Biomedical Applications (e.g., Anticonvulsant, Antinociceptive, Antifungal Potential)

The structural framework of this compound has inspired the synthesis of derivatives with a range of other biomedical applications.

Anticonvulsant Potential: Research has demonstrated the significant anticonvulsant properties of a closely related derivative, (E)-2-(4-Methoxybenzylidene)cyclopentanone (referred to as A2K10). nih.gov In studies using a pentylenetetrazole (Ptz)-induced seizure model in mice, this compound showed a dose-dependent ability to delay the onset of convulsions and reduce mortality. nih.gov

Table 3: Anticonvulsant Activity of (E)-2-(4-Methoxybenzylidene)cyclopentanone (A2K10) in Ptz-Induced Seizures

| Treatment Group (Dose, mg/kg) | Onset of Myoclonic Convulsions (seconds) | Onset of Tonic-Clonic Convulsions (seconds) | Duration of Tonic-Clonic Convulsions (seconds) | Mortality Rate (%) | Source |

| Saline | 16.8 ± 5.28 | 19.8 ± 6.07 | 43.5 ± 5.21 | 100 | nih.gov |

| A2K10 (1) | 55.1 ± 5.06 | 64.4 ± 1.76 | 25.4 ± 1.43 | 80 | nih.gov |

| A2K10 (3) | 75.0 ± 3.07 | 77.8 ± 2.91 | 20.9 ± 1.94 | 60 | nih.gov |

| A2K10 (10) | 93.8 ± 5.29 | 77.8 ± 2.91 | 12.9 ± 1.99 | 20 | nih.gov |

| Diazepam (1) | 90.9 ± 6.59 | 117.4 ± 5.45 | 12.5 ± 2.28 | 0 | nih.gov |

Data represents the mean ± SEM. The study demonstrates the dose-dependent efficacy of A2K10 in a chemical-induced seizure model.

Antinociceptive Potential: The potential for compounds with a central pyrrolidine-2,5-dione ring, which shares some structural similarities with cyclopentanone, to exhibit antinociceptive (pain-relieving) activity has been explored. For example, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have shown significant analgesic effects in the formalin model of tonic pain. mdpi.com While not direct derivatives of this compound, these findings suggest that related scaffolds may interact with pathways involved in pain perception.

Antifungal Potential: The methoxyphenyl moiety is present in various natural and synthetic compounds with demonstrated antifungal activity. Chalcones containing methoxy substitutions, for instance, have been evaluated for their efficacy against various fungal strains. sbq.org.br The activity often depends on the position and number of methoxy groups. Furthermore, other heterocyclic structures incorporating a methoxyphenyl group have shown activity against a range of fungi, including filamentous fungi and yeasts. mdpi.com For example, some p-aminochalcones have been effective against Trichophyton rubrum. sbq.org.br

Table 4: Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Strain | Activity (MIC, µg/mL) | Source |

| p-Aminochalcones | Trichophyton rubrum | 0.015 - 1.25 | sbq.org.br |

| Methoxy-substituted γ-Oxa-ε-lactones | Various Bacteria & Fungi | Varied activity | mdpi.com |

| 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | Various Moulds, Yeasts, Dermatophytes | MICs from 0.49 - >7.8 | researchgate.net |

| α-Cyperone | Candida krusei | MIC = 250 | mdpi.com |

This table shows the Minimum Inhibitory Concentration (MIC) values for different classes of compounds against various fungal pathogens, indicating the potential of the methoxyphenyl group in antifungal drug design.

Hepatoprotective Potential

The potential for compounds containing the 4-methoxyphenyl (B3050149) group to protect the liver from damage has been investigated. A study on 3,5-dihydroxy-4′,7-dimethoxyflavone, a compound that includes a 4-methoxyphenyl substituent, demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver fibrosis in mice. researchgate.net

In this study, administration of the flavone (B191248) derivative attenuated the CCl₄-induced increases in key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. researchgate.net Furthermore, the compound mitigated oxidative stress by reducing levels of malondialdehyde (MDA) and restoring glutathione (B108866) (GSH) levels. It also suppressed the expression of pro-inflammatory and fibrotic markers such as tumor necrosis factor-α (TNF-α) and α-smooth muscle actin. researchgate.net These findings suggest that the 4-methoxyphenyl moiety may contribute to hepatoprotective activity, likely through antioxidant and anti-inflammatory mechanisms.

Table 5: Hepatoprotective Effects of a 4-Methoxyphenyl-Containing Flavone

| Parameter | CCl₄-Treated Group | CCl₄ + Flavone-Treated Group | Effect of Flavone | Source |

| Plasma ALT | Elevated | Attenuated increase | Protective | researchgate.net |

| Plasma AST | Elevated | Attenuated increase | Protective | researchgate.net |

| Liver MDA (Oxidative Stress) | Increased | Attenuated increase | Antioxidant | researchgate.net |

| Liver GSH (Antioxidant) | Decreased | Attenuated decrease | Antioxidant | researchgate.net |

| α-Smooth Muscle Actin (Fibrosis) | Increased | Attenuated increase | Anti-fibrotic | researchgate.net |

This table summarizes the protective effects of a flavone derivative containing a 4-methoxyphenyl group against CCl₄-induced liver injury in mice.

Vii. Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Potency, Selectivity, and Bioavailability